Cas no 155269-32-2 ((2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a versatile organic compound with a unique structure. It exhibits excellent stability and reactivity, making it suitable for various synthetic applications. The presence of both hydroxy and methoxy groups enhances its functional versatility, facilitating the development of complex organic molecules. This compound is ideal for research and development in pharmaceuticals, agrochemicals, and materials science.
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one structure
155269-32-2 structure
Product name:(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS No:155269-32-2
MF:C16H14O3
MW:254.280564785004
CID:5548835
PubChem ID:5813585

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
    • (E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
    • Inchi: 1S/C16H14O3/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11,17H,1H3/b10-5+
    • InChI Key: UTIGWEHMQWYSCZ-BJMVGYQFSA-N
    • SMILES: C(C1=CC=C(OC)C=C1)(=O)/C=C/C1=CC=CC(O)=C1

Computed Properties

  • Exact Mass: 254.094294304g/mol
  • Monoisotopic Mass: 254.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3139-1017-1mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3139-1017-5mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3139-1017-2mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3139-1017-4mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3139-1017-20mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F3139-1017-25mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3139-1017-40mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F3139-1017-20μmol
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3139-1017-15mg
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3139-1017-2μmol
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
155269-32-2 90%+
2μl
$57.0 2023-07-05

Additional information on (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Introduction to (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS No. 155269-32-2)

The compound (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, identified by its CAS number 155269-32-2, is a fascinating molecule with significant potential in the field of chemical and biomedical research. This review aims to provide a comprehensive overview of its chemical structure, pharmacological properties, and the latest advancements in its application, particularly in the context of drug discovery and molecular biology.

Structurally, (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is characterized by an α,β-unsaturated carbonyl system, which is a common motif in many bioactive molecules. The presence of both hydroxyl and methoxy substituents on the aromatic rings enhances its solubility and interaction with biological targets. This structural feature makes it a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of molecules containing hydroxyl and methoxy groups due to their ability to modulate various biological pathways. Studies have shown that such compounds can exhibit anti-inflammatory, antioxidant, and even anticancer activities. For instance, derivatives of this class have been found to inhibit the activity of key enzymes involved in inflammatory responses, such as COX-2 and LOX.

The role of (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in drug development has been further highlighted by its potential as a scaffold for designing novel therapeutic agents. Researchers have utilized computational methods to predict its binding affinity to various protein targets, including transcription factors and kinases. These studies suggest that it may interfere with signaling pathways relevant to diseases such as diabetes and neurodegeneration.

One of the most exciting applications of this compound is in the field of neurobiology. Emerging evidence indicates that it can modulate neurotransmitter levels and receptor activity, potentially offering benefits in the treatment of neurological disorders. For example, preclinical studies have demonstrated its ability to enhance acetylcholine release in animal models, which could be beneficial for conditions like Alzheimer's disease.

Furthermore, the synthesis of analogs of (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been a focus of synthetic chemists aiming to improve its pharmacological profile. By modifying the substituents on the aromatic rings or introducing additional functional groups, researchers hope to enhance its bioavailability, selectivity, and overall therapeutic efficacy. These efforts have led to the discovery of several promising derivatives with improved properties.

The chemical synthesis of this compound involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between aromatic aldehydes and ketones, followed by functional group transformations such as hydroxylation and methylation. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies.

Analytical techniques play a crucial role in characterizing (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm molecular structure and purity. These tools are essential for ensuring that the compound meets the stringent requirements for pharmaceutical applications.

In conclusion, (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS No. 155269-32-2) represents a significant area of interest in chemical biology and drug discovery. Its unique structural features and promising pharmacological properties make it a valuable candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapies for various diseases.

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